N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by three key structural motifs:
- A 3,4-dimethoxyphenethyl group linked to the acetamide nitrogen.
- A sulfanyl (-S-) bridge connecting the acetamide to a 4-methylquinoline moiety.
This compound’s design suggests applications in medicinal chemistry, particularly as a small-molecule inhibitor targeting enzymes or receptors (e.g., ACE2 ). Its structural complexity and hybrid architecture (combining methoxy-substituted phenyl and quinoline groups) distinguish it from simpler acetamide derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-12-22(24-18-7-5-4-6-17(15)18)28-14-21(25)23-11-10-16-8-9-19(26-2)20(13-16)27-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIENKOQHPUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylquinolin-2-ylsulfanyl Acetic Acid Intermediate
The synthesis begins with the preparation of the sulfanyl-containing quinoline moiety:
- Thiolation of 4-Methylquinoline-2-ol :
Key Conditions :
Coupling with N-[2-(3,4-Dimethoxyphenyl)ethyl]amine
The acetic acid intermediate is activated and coupled to the amine:
- Activation of Carboxylic Acid :
- Amide Bond Formation :
Purification :
- Crude product is washed sequentially with 2M HCl, saturated sodium bicarbonate, and brine.
- Recrystallization from dichloromethane-ethyl acetate (1:3) yields pure compound.
Yield : 72–76% under optimized conditions.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Reagent Optimization
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) improves purity to >98% but reduces yield by 10–15%.
- Recrystallization : Dichloromethane-ethyl acetate mixtures achieve 95% purity with minimal yield loss.
Comparative Analysis of Preparation Methods
Methodological Variations
| Source | Coupling Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Patent CN103664681A | EDCI·HCl + DMAP | Dichloromethane | 76% | 95% |
| ACS Omega (2022) | DCC + HOBt | THF | 68% | 92% |
Key Findings :
- EDCI·HCl outperforms dicyclohexylcarbodiimide (DCC) in yield and reproducibility.
- Tetrahydrofuran (THF) enhances solubility of intermediates but requires stringent anhydrous conditions.
Quality Control and Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in this interaction, as it can form covalent bonds with target molecules, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on IUPAC name.
Key Observations :
- The target compound’s sulfanyl bridge and 4-methylquinoline group differentiate it from simpler analogs like Rip-B and N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
- Chloro or oxo substitutions on the quinoline/quinazolinone ring (e.g., in ) may enhance binding affinity to specific targets.
Implications for the Target Compound :
Challenges :
- Introduction of 4-methylquinoline may require regioselective sulfanyl bridging.
- Steric hindrance from the dimethoxyphenethyl group could impact reaction yields.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Structural Overview
The compound features a unique combination of a 3,4-dimethoxyphenyl group and a methylquinoline moiety linked through an ethyl chain. Its molecular formula is with a molecular weight of approximately 375.49 g/mol. This structural complexity is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity, particularly against various strains of bacteria and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of critical enzymatic pathways.
Antituberculosis Activity
One of the notable pharmacological effects associated with this compound is its potential antituberculosis activity. Research suggests that it may act as an intermediate in the synthesis of isoquinoline derivatives, which have been documented to possess antitubercular properties. The interaction with specific enzymes involved in the metabolism of Mycobacterium tuberculosis is a key area of investigation.
Interaction with Biological Targets
Interaction studies have shown that this compound has binding affinity towards various receptors and enzymes. These interactions can modulate cellular functions, leading to therapeutic effects in conditions such as inflammation and infection.
Case Studies
- Study on Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating potential as a novel antimicrobial agent.
- Antituberculosis Research : A study focused on the synthesis of isoquinoline derivatives from this compound highlighted its efficacy in inhibiting Mycobacterium tuberculosis growth. The study reported IC50 values significantly lower than those for existing antitubercular drugs, suggesting enhanced potency.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N-(3,4-Dimethoxyphenethyl)acetamide | Lacks sulfonyl and quinoline groups | Limited antimicrobial activity | |
| 4-Methylquinoline Derivatives | Contains quinoline but lacks acetamide linkage | Focused on different biological activities | |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | Similar phenyl group but different substituents | Moderate activity against specific pathogens |
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Core : Utilizing the Skraup reaction for constructing the quinoline structure.
- Substitution Reactions : Introducing methoxy and methyl groups through electrophilic aromatic substitution.
- Final Coupling : Attaching the dimethoxyphenylethylamine side chain via nucleophilic substitution.
Optimization techniques such as chromatography are employed to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Coupling : React 3,4-dimethoxyphenethylamine with a thiol-containing intermediate (e.g., 4-methylquinoline-2-thiol) via nucleophilic substitution.
Acetamide formation : Use acetic anhydride or acetyl chloride in a base (e.g., triethylamine) to acetylate the intermediate.
- Critical parameters include temperature control (60–80°C for coupling), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd/C for deprotection steps) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical workflow :
- NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm for quinoline and dimethoxyphenyl groups) and methoxy peaks (δ ~3.8 ppm).
- IR : Confirm sulfanyl (C–S) stretches at ~600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsion angles to validate stereoelectronic effects .
- Data interpretation : Compare spectral data with structurally analogous compounds (e.g., N-(3-methoxyphenyl) derivatives) to identify deviations caused by substituent effects .
Q. What preliminary biological activities have been reported for this compound?
- Screening protocols :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
- Cancer cell lines : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells, noting IC₅₀ values and selectivity indices .
- Limitations : Initial studies often lack mechanistic depth; prioritize orthogonal assays (e.g., flow cytometry for apoptosis) to confirm activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case example : Discrepancies in IC₅₀ values may arise from:
- Solubility issues : Use DMSO stocks ≤0.1% to avoid solvent interference .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and validate with positive controls (e.g., doxorubicin) .
- Statistical approach : Apply ANOVA or Student’s t-test to compare replicates; report p-values and confidence intervals .
Q. What strategies optimize the compound’s selectivity for target enzymes/receptors?
- Structure-activity relationship (SAR) :
- Modify the 3,4-dimethoxyphenyl group: Replace methoxy with halogens (e.g., Cl, F) to enhance hydrophobic interactions.
- Tune the quinoline sulfanyl moiety: Introduce electron-withdrawing groups (e.g., nitro) to modulate binding kinetics .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tyrosine kinases or HDACs .
Q. How does the sulfanyl group influence the compound’s redox stability under experimental conditions?
- Reactivity profiling :
- Oxidation : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives; monitor via LC-MS.
- Reduction : Use NaBH₄ or LiAlH₄ to assess thiol generation (Ellman’s assay) .
- Stability guidelines : Store the compound under inert atmosphere (N₂) at –20°C to prevent disulfide formation .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners (e.g., streptavidin beads + LC-MS/MS).
- Transcriptomics : Analyze RNA-seq data from treated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .
- In vivo models : Use zebrafish or murine xenografts to evaluate pharmacokinetics (e.g., Cmax, AUC) and toxicity .
Methodological Notes
- Data reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials.
- Ethical compliance : Adhere to institutional guidelines for biological testing and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
